N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide
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Overview
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the trifluoromethyl group and the nicotinamide moiety in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with nicotinic acid or its derivatives. One common method involves the use of N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) to facilitate the reaction and prevent the formation of side products . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Chemical Reactions Analysis
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide involves its interaction with specific molecular targets and pathways. The compound has been shown to activate caspases, which are enzymes involved in the process of apoptosis . This activation leads to the programmed cell death of cancer cells, making it a potential anticancer agent. Additionally, the compound may interact with other cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also contains the trifluoromethyl group and the 1,3,4-thiadiazole ring, but with a benzamide moiety instead of nicotinamide.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: This derivative has a methyl group instead of the trifluoromethyl group and a neopentylamine moiety.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the nicotinamide moiety, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5F3N4OS |
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Molecular Weight |
274.22 g/mol |
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H5F3N4OS/c10-9(11,12)7-15-16-8(18-7)14-6(17)5-2-1-3-13-4-5/h1-4H,(H,14,16,17) |
InChI Key |
HWBUIQQZXQVJLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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